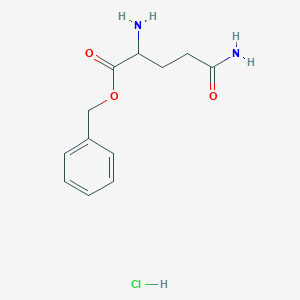
Benzyl glutaminate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl glutaminate hydrochloride is a chemical compound derived from the amino acid glutamic acid It is characterized by the presence of a benzyl group attached to the glutamate molecule, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine . The reaction conditions, including the concentration of the monomer, reaction temperature, and time, are optimized to achieve the desired molecular weight and yield.
Industrial Production Methods: In industrial settings, the production of benzyl glutaminate hydrochloride may involve large-scale polymerization processes, followed by purification steps to isolate the desired product. Techniques such as size-exclusion chromatography, NMR, and Fourier transform infrared spectroscopy are used to characterize the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl glutaminate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the benzyl group can be oxidized to form benzoic acid derivatives under specific conditions . Additionally, the compound can participate in deamidation reactions catalyzed by enzymes such as glutaminases, producing ammonia and glutamate .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products: The major products formed from these reactions include benzoic acid derivatives, ammonia, and glutamate, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzyl glutaminate hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl glutaminate hydrochloride involves its interaction with specific molecular targets and pathways. In the central nervous system, it modulates glutamate signaling by enhancing the activity of excitatory amino acid transporters (EAATs), thereby preventing excitotoxic damage and cell death . This modulation is achieved through the binding of the compound to the transporters, increasing the rate of glutamate clearance from the synaptic cleft.
Comparación Con Compuestos Similares
Benzyl glutaminate hydrochloride can be compared with other similar compounds, such as:
L-Glutamine: A non-essential amino acid involved in various metabolic processes.
γ-Benzyl-L-glutamate: A precursor used in the synthesis of this compound.
Glutaminases: Enzymes that catalyze the deamidation of glutamine residues.
Uniqueness: What sets this compound apart is its ability to modulate EAAT activity, making it a valuable compound for research in neuroprotection and excitotoxicity . Additionally, its structural properties allow for diverse chemical modifications, enhancing its utility in various scientific applications .
Propiedades
IUPAC Name |
benzyl 2,5-diamino-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUBGABLTZAUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
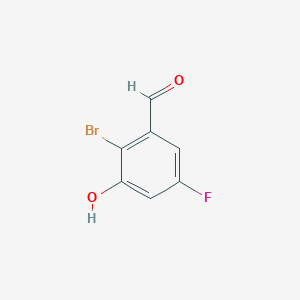
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)
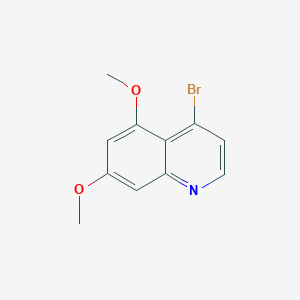
![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)
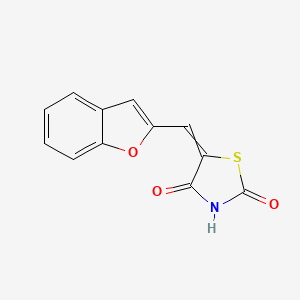
![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)
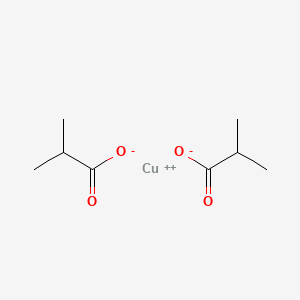
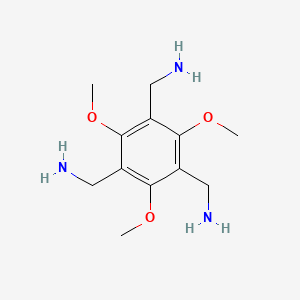
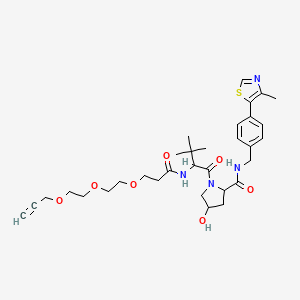
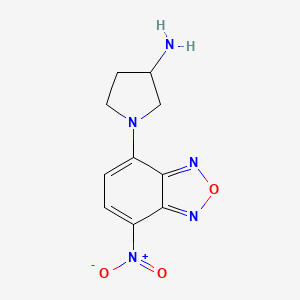
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)
